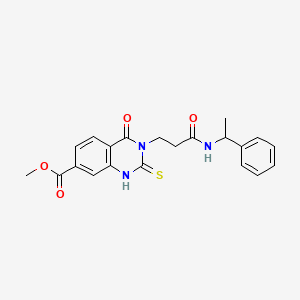
Methyl 2,2-dibromo-2-cyanoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,2-dibromo-2-cyanoacetate is an organic compound with the molecular formula C4H3Br2NO2. It is a derivative of cyanoacetic acid, where the hydrogen atoms on the alpha carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical syntheses.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2,2-dibromo-2-cyanoacetate can be synthesized through the bromination of methyl cyanoacetate. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where methyl cyanoacetate is continuously fed and bromine is added in a controlled manner. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2,2-dibromo-2-cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form methyl 2-cyanoacetate.
Condensation: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Condensation: Reagents like hydrazine or urea in the presence of catalysts like acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Reduction: Formation of methyl 2-cyanoacetate.
Condensation: Formation of heterocyclic compounds such as pyridines or pyrazoles.
科学研究应用
Methyl 2,2-dibromo-2-cyanoacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and as a precursor for bioactive compounds.
Medicine: In the development of pharmaceutical intermediates and potential drug candidates.
Industry: As an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of methyl 2,2-dibromo-2-cyanoacetate involves its reactivity towards nucleophiles due to the presence of electron-withdrawing groups (bromine and cyano). This makes the alpha carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies.
相似化合物的比较
Similar Compounds
Methyl cyanoacetate: Lacks the bromine atoms, making it less reactive towards nucleophiles.
Ethyl 2,2-dibromo-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,2-Dibromo-2-cyanoacetamide: Contains an amide group instead of an ester group.
Uniqueness
Methyl 2,2-dibromo-2-cyanoacetate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
属性
IUPAC Name |
methyl 2,2-dibromo-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGZSSOLIOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2467920.png)
![N-cyclopentyl-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1,5-dioxo-4-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2467921.png)


![2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2467925.png)

![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2467929.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2467931.png)
![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2467936.png)
![ethyl 2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2467937.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

